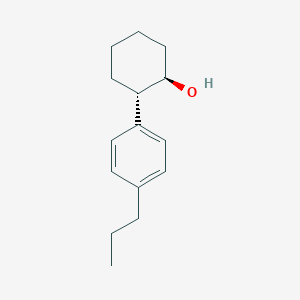
trans-2-(4-Propylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(4-Propylphenyl)cyclohexanol: is an organic compound with the molecular formula C15H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-propylphenyl group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-2-(4-Propylphenyl)cyclohexanol involves the hydroboration-oxidation of 4-propylphenylcyclohexene. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in a basic medium to yield the desired alcohol.
Sharpless Asymmetric Dihydroxylation: Another method involves the Sharpless asymmetric dihydroxylation of 4-propylphenylcyclohexene using potassium osmate dihydrate and a chiral ligand such as (DHQD)2PHAL. This method provides high enantioselectivity and yields the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Trans-2-(4-Propylphenyl)cyclohexanol can undergo oxidation to form the corresponding ketone, trans-2-(4-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, trans-2-(4-Propylphenyl)cyclohexane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form trans-2-(4-Propylphenyl)cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Trans-2-(4-Propylphenyl)cyclohexanone
Reduction: Trans-2-(4-Propylphenyl)cyclohexane
Substitution: Trans-2-(4-Propylphenyl)cyclohexyl chloride
科学的研究の応用
Chemistry: Trans-2-(4-Propylphenyl)cyclohexanol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the study of stereochemical effects in organic reactions.
Biology: In biological research, this compound is used to investigate the effects of stereochemistry on biological activity and receptor binding. It serves as a model compound for studying the interactions of chiral molecules with biological systems.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with specific stereochemical requirements.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of specialty chemicals. Its applications extend to the manufacture of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of trans-2-(4-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The propylphenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and specificity.
類似化合物との比較
Trans-2-Phenylcyclohexanol: Similar in structure but lacks the propyl group, affecting its hydrophobic interactions and overall activity.
Trans-2-(4-Methylphenyl)cyclohexanol: Contains a methyl group instead of a propyl group, leading to differences in steric effects and reactivity.
Trans-2-(4-Ethylphenyl)cyclohexanol: Features an ethyl group, resulting in variations in hydrophobic interactions and binding properties.
Uniqueness: Trans-2-(4-Propylphenyl)cyclohexanol is unique due to the presence of the propyl group, which enhances its hydrophobic interactions and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
特性
IUPAC Name |
(1R,2S)-2-(4-propylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHQOQCMHCVTP-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














